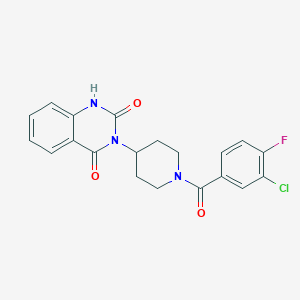

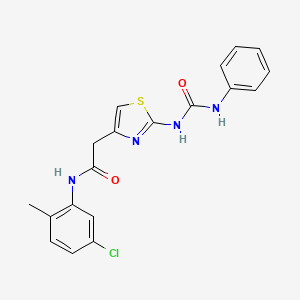

![molecular formula C17H14F2N4O3S2 B2563037 N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-2,6-difluorobenzamide CAS No. 302951-74-2](/img/structure/B2563037.png)

N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-2,6-difluorobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-{4-[(5-Ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-2,6-difluorobenzamide” is a chemical compound with the molecular formula C12H14N4O3S2. It has an average mass of 326.395 Da and a monoisotopic mass of 326.050720 Da .

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives involves using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . The targeted 1,3,4-thiadiazolyl derivatives are prepared by the reaction of 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. For instance, the 1H NMR spectrum can provide information about the types of hydrogen atoms present in the molecule, while the 13C NMR spectrum can provide information about the types of carbon atoms present .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be analyzed using various spectroscopic techniques. For instance, the IR spectrum can provide information about the types of bonds present in the molecule, while the mass spectrum can provide information about the molecular weight of the molecule .Scientific Research Applications

Glutaminase Inhibition for Cancer Therapy

N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-2,6-difluorobenzamide analogs, derived from BPTES, a known glutaminase inhibitor, exhibit potential for cancer therapy. These compounds, through structure-activity relationship studies, have shown to retain the potency of BPTES while improving solubility, which is critical for drug development. One specific analog demonstrated efficacy in attenuating the growth of human lymphoma B cells both in vitro and in a mouse xenograft model, suggesting its potential as a therapeutic agent against cancer by targeting glutaminase activity (Shukla et al., 2012).

Anticonvulsant Potential

Research into 1,3,4-thiadiazole derivatives has revealed their potential as anticonvulsants. N-(5-ethyl-[1,3,4]-thiadiazole-2-yl)-2-nitrobenzamide, a compound synthesized at the medicinal chemistry department of NUPh, exhibited high anticonvulsive activity compared to traditional medications. The development of quality control methods for this compound is a step towards its application in treating seizure disorders, highlighting the therapeutic potential of thiadiazole derivatives in neurology (Sych et al., 2018).

Antimicrobial Activity

A series of novel sulfonamides containing 1,3,4-thiadiazole have been synthesized and evaluated for their antibacterial activity. These compounds have been tested against various bacterial strains, showing promise as potential antimicrobial agents. The study of these sulfonamide derivatives opens new avenues for the development of therapeutic agents to combat microbial infections (Rafiee Pour et al., 2019).

Physico-Chemical Properties for Drug Development

The physico-chemical properties of bioactive compounds like N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide have been thoroughly investigated, providing valuable data for drug development. Studies on the saturated vapor pressure, solubility, and distribution coefficients in various solvents contribute to understanding the compound's behavior in biological systems, which is crucial for the formulation and standardization of new pharmaceuticals (Ol’khovich et al., 2017).

Enzyme Inhibition for Therapeutic Applications

Research on sulfonamide derivatives has also focused on their ability to inhibit enzymes like carbonic anhydrase, which plays a pivotal role in physiological processes. The inhibition of carbonic anhydrase isozymes by novel sulfonamide compounds has implications for treating conditions like glaucoma, epilepsy, and altitude sickness. This research area highlights the versatility of thiadiazole sulfonamides in developing targeted therapies (Gokcen et al., 2016).

Future Directions

The future directions for the research on “N-{4-[(5-Ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-2,6-difluorobenzamide” and similar compounds could involve further exploration of their biological activities and potential applications in various fields such as medicine and pharmacology. Further studies could also involve the synthesis of new derivatives and investigation of their properties .

Properties

IUPAC Name |

N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-2,6-difluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F2N4O3S2/c1-2-14-21-22-17(27-14)23-28(25,26)11-8-6-10(7-9-11)20-16(24)15-12(18)4-3-5-13(15)19/h3-9H,2H2,1H3,(H,20,24)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEXDASRGZAXVEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=CC=C3F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F2N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-ethyl 2-(2-hydroxybenzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2562954.png)

![4-[(E)-1-cyano-2-[4-[2-hydroxyethyl(methyl)amino]phenyl]ethenyl]benzonitrile](/img/structure/B2562957.png)

![1-{[2-Phenylvinyl]sulfonyl}piperidine-4-carboxylic acid](/img/no-structure.png)

![4-Bromo-2-{[(3-chloro-4-methoxyphenyl)amino]methyl}phenol](/img/structure/B2562969.png)

![11,13-Dimethyl-8-(3,4,5-trimethoxyphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2562970.png)

![7-Chloro-2-methylimidazo[1,2-a]pyrimidine](/img/structure/B2562972.png)

![N-[2-[(2Z)-2-[(3-methylthiophen-2-yl)methylidene]hydrazinyl]-2-oxoethyl]adamantane-1-carboxamide](/img/structure/B2562973.png)

![N-[(2-Methoxypyridin-4-yl)methyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B2562977.png)